molecular formula C6H7NOS B15296992 5-Ethylisothiazole-4-carbaldehyde

5-Ethylisothiazole-4-carbaldehyde

Cat. No.: B15296992
M. Wt: 141.19 g/mol
InChI Key: SYUNPUUVGRGFGW-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Aldehydes as Key Intermediates in Chemical Research

Heterocyclic aldehydes are a class of organic compounds characterized by a heterocyclic ring bearing an aldehyde (-CHO) functional group. They are highly valued in organic synthesis due to their dual reactivity, which allows for extensive molecular diversification. The aldehyde group is a versatile functional handle, readily participating in a wide array of chemical transformations including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions.

Their true significance, however, lies in their role as crucial building blocks for constructing more complex molecular architectures, particularly in the realm of medicinal chemistry. rsc.org The reactivity of aldehydes is a powerful tool for multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. rsc.org These reactions are highly convergent and adaptable, making them ideal for generating libraries of compounds for biological screening. rsc.org Many pharmaceuticals, agrochemicals, and materials owe their existence to synthetic pathways that pivot on a key heterocyclic aldehyde intermediate. chemneo.com The strategic placement of an aldehyde on a heterocyclic scaffold provides a gateway to novel derivatives with potentially enhanced biological activity or material properties.

Overview of the Isothiazole (B42339) Ring System as a Synthetic Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions (1,2-thiazole). wikipedia.org First synthesized in 1956, the isothiazole nucleus has become a significant topic of study in heterocyclic chemistry. nih.govmedwinpublishers.com This scaffold is of great interest because its derivatives have demonstrated a remarkable breadth of biological activities. nih.govthieme-connect.com The unique arrangement of the nitrogen and sulfur heteroatoms imparts specific electronic properties and the ability to engage in various non-covalent interactions, making the isothiazole ring a privileged structure, or "pharmacophore," in drug discovery. rsc.org

The applications of isothiazole-containing compounds are extensive and varied. They have been developed as:

Antiviral and Anti-inflammatory agents : Certain derivatives have shown noteworthy activity against viruses and inflammation. medwinpublishers.com

Anticancer and Antidiabetic agents : The isothiazole core is found in molecules designed for cancer and diabetes therapy. thieme-connect.com

Fungicides and Microbicides : In agriculture and material science, isothiazoles are used to protect plants and materials from fungal and microbial degradation. thieme-connect.comacs.org The isothiazole heterocycle can enhance the stability of molecules against enzymatic degradation, prolonging their active lifetime. thieme-connect.com

The synthesis of the isothiazole ring can be achieved through various strategies, including intramolecular cyclizations and multi-component reactions, which allows for the creation of a diverse range of substituted derivatives. thieme-connect.comorganic-chemistry.org This synthetic accessibility, combined with its proven track record in bioactive compounds, establishes the isothiazole ring system as a robust and valuable scaffold for contemporary chemical synthesis. medwinpublishers.com

Research Trajectories for 5-Ethylisothiazole-4-carbaldehyde within Contemporary Organic Chemistry

While extensive research on a wide variety of isothiazole derivatives has been published, specific studies focusing solely on this compound are not prominent in the literature. However, based on the known reactivity of the isothiazole-carbaldehyde system, its potential research trajectories can be logically projected. The research would likely leverage the compound's functional groups—the aldehyde and the isothiazole core—to synthesize novel derivatives for evaluation in medicinal and materials chemistry.

The aldehyde group at the 4-position is a prime site for chemical modification. Potential research directions would include:

Condensation Reactions : The aldehyde can react with amines, hydrazines, or hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. These reactions are fundamental in building more complex molecular structures. For instance, the reaction of isothiazole-5-carbaldehyde (B1581984) with various hydrazones has been used to synthesize 1,6,6aλ4-triheterapentalenes, a complex heterocyclic system. rsc.org

Oxidation and Reduction : Oxidation of the aldehyde would yield the corresponding 5-ethylisothiazole-4-carboxylic acid, while reduction would produce (5-ethylisothiazol-4-yl)methanol. These products are themselves valuable intermediates, with the carboxylic acid being a key precursor for amides and esters, and the alcohol serving as a building block for ethers and other derivatives. nih.gov

Carbon-Carbon Bond Formation : Reactions like the Wittig reaction could be employed to extend the carbon chain at the 4-position, as has been demonstrated with isothiazole-5-carbaldehyde to produce vinylisothiazole derivatives. rsc.org

The overarching goal of these synthetic efforts would be to generate novel molecular entities whose properties are modulated by the substituents attached to the isothiazole scaffold. Given the well-documented biological significance of the isothiazole ring, a primary research trajectory for this compound would be its use as an intermediate in the synthesis of new potential therapeutic agents or agrochemicals. nih.govacs.org The ethyl group at the 5-position, in conjunction with new functionalities introduced at the 4-position, would create a unique substitution pattern, offering a distinct chemical space to explore for biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

5-ethyl-1,2-thiazole-4-carbaldehyde

InChI

InChI=1S/C6H7NOS/c1-2-6-5(4-8)3-7-9-6/h3-4H,2H2,1H3

InChI Key

SYUNPUUVGRGFGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NS1)C=O

Origin of Product

United States

Synthetic Methodologies for 5 Ethylisothiazole 4 Carbaldehyde

Direct Synthetic Routes to the 5-Ethylisothiazole Core

The formation of the isothiazole (B42339) ring itself is the foundational step in the synthesis. Various cyclization reactions are employed to construct this key heterocyclic motif.

The synthesis of substituted isothiazoles often relies on ring-forming reactions from acyclic precursors. thieme-connect.com A prominent method involves the oxidative cyclization of 3-aminopropenethiones, which possess a pre-formed S-C-C-C-N fragment. thieme-connect.comthieme-connect.com This transformation is typically induced by oxidizing agents like iodine or hydrogen peroxide, which facilitate the formation of the critical S-N bond to close the ring. thieme-connect.com

Another powerful strategy is the [4+1] heterocyclization, which constructs the ring from a four-atom fragment and a one-atom fragment. thieme-connect.com A common example is the one-pot reaction between β-ketodithioesters or β-ketothioamides and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). sci-hub.seorganic-chemistry.org This metal-free approach proceeds through a cascade of imine formation, cyclization, and aerial oxidation to yield 3,5-disubstituted isothiazoles. organic-chemistry.org To achieve the desired 5-ethyl substitution pattern, a precursor like 2-formyl-3-oxopentanethioic acid S-methyl ester would be a suitable starting material.

The transformation of other heterocyclic rings into isothiazoles is also a known, albeit less common, route. For instance, 3,5-disubstituted isoxazoles can be converted into the corresponding isothiazoles by treatment with reagents like phosphorus pentasulfide, although yields can be variable. medwinpublishers.com More modern methods include the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which offers a pathway to a variety of functionalized isothiazoles. thieme-connect.comorganic-chemistry.org

The table below summarizes general cyclization strategies applicable to the formation of substituted isothiazole rings.

Table 1: Selected Cyclization Reactions for Isothiazole Synthesis

Reaction TypeKey PrecursorsReagentsReference
Oxidative Cyclization3-AminopropenethionesIodine, Hydrogen Peroxide thieme-connect.comthieme-connect.com
[4+1] Annulationβ-KetodithioestersAmmonium Acetate (NH₄OAc) sci-hub.seorganic-chemistry.org
Ring TransformationSubstituted IsoxazolesPhosphorus Pentasulfide (P₄S₁₀) medwinpublishers.com
Rhodium-Catalyzed Transannulation1,2,3-Thiadiazoles, NitrilesRhodium Catalyst thieme-connect.comorganic-chemistry.org

The cyclization process to form the isothiazole ring can be mechanistically classified as either electrophilic or nucleophilic.

Electrophilic Cyclization: In these reactions, an electrophilic atom induces the ring closure. The oxidative cyclization of 3-aminopropenethiones with iodine, for example, involves an electrophilic attack by iodine on the sulfur atom, which initiates the cyclization cascade. thieme-connect.com While extensively documented for the synthesis of the isomeric isoxazoles from 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) nih.govacs.org, the core principle of an electrophile-triggered ring formation is a cornerstone of heterocyclic chemistry.

Nucleophilic Cyclization: These strategies involve an intramolecular nucleophilic attack to form the ring. The Thorpe-Ziegler reaction, a base-promoted intramolecular cyclization of a dinitrile, is a classic example that has been adapted for synthesizing certain isothiazole derivatives. sci-hub.se Another relevant approach is the reaction of β-thiocyanatocinnamaldehydes with a source of ammonia, where the cyclization proceeds via nucleophilic addition. medwinpublishers.com

Functional Group Transformations to the Carbaldehyde Moiety

Once the 5-ethylisothiazole core is established with a suitable functional group at the 4-position, the next phase of the synthesis is the conversion of this group into the target carbaldehyde moiety.

A common and direct method to introduce the carbaldehyde is through the oxidation of a primary alcohol. If a precursor such as 5-ethylisothiazole-4-methanol is synthesized, it can be oxidized to the corresponding aldehyde. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Standard reagents for this purpose include Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or conditions such as the Swern or Dess-Martin periodinane oxidations.

An alternative and widely used strategy involves the partial reduction of a carboxylic acid or its derivatives located at the 4-position.

Direct reduction of a carboxylic acid (e.g., 5-ethylisothiazole-4-carboxylic acid) to an aldehyde is challenging because most powerful reducing agents, like Lithium Aluminum Hydride (LiAlH₄), will proceed to the primary alcohol. quora.comchemguide.co.uklibretexts.org Therefore, the carboxylic acid is typically converted into a more suitable derivative first.

Common strategies include:

Reduction of Esters: An ester, such as ethyl 5-ethylisothiazole-4-carboxylate, can be selectively reduced to the aldehyde using Diisobutylaluminium Hydride (DIBAL-H), especially when the reaction is conducted at low temperatures like -78 °C to prevent over-reduction. quora.comlibretexts.orgreddit.com

Reduction of Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride can then be reduced to the aldehyde using a hindered, mild reducing agent like Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Fukuyama Reduction: This method involves converting the carboxylic acid into a thioester, which is then reduced to the aldehyde using a silyl (B83357) hydride and a palladium catalyst. quora.comorganic-chemistry.org

The table below outlines common methods for converting carboxylic acid derivatives to aldehydes.

Table 2: Selected Methods for the Reduction of Carboxylic Acid Derivatives to Aldehydes

PrecursorKey ReagentCommon NameReference
EsterDiisobutylaluminium Hydride (DIBAL-H)Ester Reduction quora.comlibretexts.org
Acid ChlorideLithium tri-tert-butoxyaluminum hydride- libretexts.org
ThioesterTriethylsilane, Pd/CFukuyama Reduction quora.comorganic-chemistry.org
Weinreb AmideDIBAL-H or LiAlH₄Weinreb Ketone Synthesis (Aldehyde variant) reddit.com

Multi-step Synthetic Pathways Involving 5-Ethylisothiazole-4-carbaldehyde Precursors

Combining the strategies of ring formation and functional group manipulation allows for the design of logical multi-step pathways to the target molecule. A plausible and efficient route would start with the synthesis of an ester-functionalized isothiazole.

For example, a multi-step synthesis could proceed as follows:

Ring Formation: A [4+1] annulation reaction between a suitable β-ketodithioester bearing an ethyl group and ammonium acetate would yield ethyl 5-ethylisothiazole-4-carboxylate. sci-hub.seorganic-chemistry.org

Functional Group Reduction: The resulting ester at the 4-position is then selectively reduced to this compound using DIBAL-H at low temperature. libretexts.org

This pathway highlights the modularity of synthetic organic chemistry, where established reactions for forming heterocyclic rings and for performing functional group interconversions can be combined to access specific, complex targets.

Construction from Thiazole (B1198619) and Other Heterocyclic Derivatives

The construction of the isothiazole ring can be achieved through the transformation of other heterocyclic systems. thieme-connect.com While the direct conversion of a thiazole to an isothiazole is not a commonly reported method, ring transformation reactions of other heterocycles, such as 1,2,3-thiadiazoles, are a viable route to substituted isothiazoles. nih.govorganic-chemistry.org

A notable example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. thieme-connect.comnih.govorganic-chemistry.org This method allows for the synthesis of a variety of 3,4,5-trisubstituted isothiazoles. In this process, an α-thiavinyl rhodium-carbenoid intermediate is proposed to react with the nitrile. nih.gov To synthesize a 5-ethyl-substituted isothiazole, a 1,2,3-thiadiazole (B1210528) precursor with an ethyl group at the 5-position would be required. The subsequent introduction of the carbaldehyde group at the 4-position would necessitate further functionalization steps.

Another approach involves the transformation of 1,2,3-dithiazoles into isothiazoles. thieme-connect.com These methods highlight the versatility of using pre-formed heterocyclic rings as synthons for the isothiazole core.

Sequential Functionalization and Modification Strategies

A more common and often more practical approach to synthesizing specifically substituted isothiazoles involves the sequential functionalization of a simpler isothiazole precursor. thieme-connect.comthieme-connect.com This can be achieved through a variety of organic reactions that modify the isothiazole ring or its side chains.

One strategy is a three-component reaction, which allows for the rapid assembly of complex molecules. acs.org For instance, a method for synthesizing thiazoles and isothiazoles from enaminoesters, fluorodibromoiamides/esters, and sulfur has been developed. acs.org This approach involves the formation of new C–S, C–N, and N–S bonds in a single operation. acs.org By selecting the appropriate starting materials, it is conceivable to construct an isothiazole ring with the desired substitution pattern.

Furthermore, existing isothiazole rings can be functionalized through electrophilic or nucleophilic substitution reactions, as well as cross-coupling reactions to introduce or modify substituents at specific positions. thieme-connect.comthieme-connect.com For the synthesis of this compound, a plausible route could start with a 5-ethylisothiazole, which is then formylated at the 4-position.

A general representation of a sequential functionalization approach is outlined below:

StepDescriptionStarting Material ExampleReagent ExampleProduct Example
1Ring Formation Acyclic precursorsSulfur, Ammonia source5-Ethylisothiazole
2Formylation 5-EthylisothiazoleVilsmeier-Haack reagent (POCl₃, DMF)This compound

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. chemscene.com Both transition metal catalysis and organocatalysis are highly relevant to the synthesis of substituted isothiazoles.

Transition Metal Catalysis for C-C and C-Heteroatom Bond Formation

Transition metal catalysts, particularly those based on palladium and rhodium, are powerful tools for the synthesis and functionalization of heterocyclic compounds, including isothiazoles. thieme-connect.comthieme-connect.comnih.gov

Rhodium-catalyzed reactions, such as the transannulation of 1,2,3-thiadiazoles with nitriles, provide a direct entry to polysubstituted isothiazoles. nih.govorganic-chemistry.org This reaction proceeds through the formation of an α-thiavinyl rhodium carbenoid, which then undergoes a [3+2] cycloaddition with the nitrile. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable for introducing carbon-based substituents onto the isothiazole ring. For instance, a 4-halo-5-ethylisothiazole could be coupled with a suitable organometallic reagent to introduce other functionalities, or a formyl group equivalent.

The following table summarizes some transition metal-catalyzed reactions applicable to isothiazole synthesis:

Reaction TypeCatalystReactant 1Reactant 2Bond FormedReference
TransannulationRh₂(OAc)₄1,2,3-ThiadiazoleNitrileC-C, C-N nih.govorganic-chemistry.org
Cross-CouplingPd(PPh₃)₄Halo-isothiazoleOrganoboron reagentC-C thieme-connect.comthieme-connect.com

Organocatalysis in Aldehyde Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. nih.gov In the context of synthesizing aldehydes, organocatalysts can offer mild reaction conditions and high selectivity. nih.gov

While specific examples for the organocatalytic synthesis of this compound are not documented, general principles of organocatalysis can be applied. For instance, proline and its derivatives are known to catalyze α-functionalization of aldehydes and ketones. mdpi.com

A potential, though speculative, application could involve the use of an organocatalyst to facilitate the formylation of a suitable isothiazole precursor. More generally, aldehydes themselves can act as organocatalysts in certain transformations, such as hydroaminations and hydrations, by exploiting temporary intramolecularity. nih.gov

A study on the synthesis of thiazolo[5,4-d]thiazoles utilized L-proline in a deep eutectic solvent to condense an aldehyde with dithiooxamide. mdpi.com This highlights the potential of using amino acids as organocatalysts in the synthesis of sulfur- and nitrogen-containing heterocycles.

Optimization of Reaction Conditions and Yield Enhancement Protocols

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. acs.org This involves the systematic variation of parameters such as solvent, temperature, catalyst loading, and reaction time.

In the synthesis of isothiazole derivatives, the choice of base has been shown to have a dramatic effect on the reaction yield. For example, in one reported synthesis, using N-ethyldiisopropylamine or triethylamine (B128534) alone resulted in a yield of no more than 18%, whereas the sequential addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) and then triethylamine boosted the yield to 90%. thieme-connect.comthieme-connect.com

Microwave irradiation can also be a valuable tool for enhancing reaction rates and, in some cases, improving yields. For the synthesis of 4-cyanoisothiazoles, comparable yields were obtained in 2-3 hours at room temperature versus 1-2 minutes under microwave irradiation. thieme-connect.com

The table below illustrates the impact of reaction conditions on yield from a study on the synthesis of thiazolo[5,4-d]thiazoles, which can be conceptually applied to isothiazole synthesis. mdpi.com

Solvent SystemAdditiveTemperature (°C)Time (h)Yield (%)
L-proline:glycerol (1:2)None1301Low
L-proline:ethylene glycol (1:50)Sodium metabisulfite130175

This data underscores the importance of fine-tuning reaction parameters to achieve optimal outcomes in heterocyclic synthesis.

Chemical Reactivity and Transformation of 5 Ethylisothiazole 4 Carbaldehyde

Reactions at the Carbaldehyde Functionality

The aldehyde group is the primary site of reactivity in 5-Ethylisothiazole-4-carbaldehyde, participating in a variety of chemical transformations characteristic of aldehydes.

Nucleophilic Addition Reactions

The carbon atom of the carbaldehyde group is electrophilic and is therefore susceptible to attack by nucleophiles. This fundamental reaction opens the door to a wide array of synthetic possibilities.

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is expected to proceed via nucleophilic addition to the carbonyl carbon. Subsequent acidic workup would yield secondary alcohols. For instance, the addition of a methyl Grignard reagent would produce 1-(5-ethylisothiazol-4-yl)ethanol. The general mechanism involves the attack of the carbanionic nucleophile on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated.

ReactantReagentProduct
This compound1. Grignard Reagent (e.g., CH₃MgBr) 2. H₃O⁺Secondary Alcohol (e.g., 1-(5-ethylisothiazol-4-yl)ethanol)
This compound1. Organolithium Reagent (e.g., n-BuLi) 2. H₃O⁺Secondary Alcohol (e.g., 1-(5-ethylisothiazol-4-yl)pentan-1-ol)

This compound is anticipated to react with primary amines under acidic catalysis to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Similarly, reaction with a secondary amine would lead to the formation of an enamine. ic.ac.ukmasterorganicchemistry.commasterorganicchemistry.com The formation of these C=N double bonds is a reversible process and is often driven to completion by the removal of water. ic.ac.ukbyjus.com

ReactantReagentProduct Type
This compoundPrimary Amine (R-NH₂)Imine
This compoundSecondary Amine (R₂NH)Enamine

The carbaldehyde group of this compound can participate in various carbon-carbon bond-forming condensation reactions. In the Wittig reaction , it would react with a phosphonium (B103445) ylide to produce an alkene, with the geometry of the alkene being dependent on the nature of the ylide. masterorganicchemistry.comyoutube.com For example, reaction with methylenetriphenylphosphorane (B3051586) would yield 4-vinyl-5-ethylisothiazole.

In the Knoevenagel condensation , this compound can react with compounds containing an active methylene (B1212753) group (e.g., malonic acid derivatives, 2,4-thiazolidinedione) in the presence of a weak base to form a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of substituted alkenes.

Reaction TypeReactantsProduct Type
Wittig ReactionThis compound, Phosphonium YlideAlkene
Knoevenagel CondensationThis compound, Active Methylene CompoundSubstituted Alkene

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 5-ethylisothiazole-4-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The oxidation typically proceeds via the formation of a hydrate (B1144303) intermediate upon the addition of water to the aldehyde, which is then oxidized. The choice of oxidant can be crucial to avoid unwanted side reactions with the isothiazole (B42339) ring.

Starting MaterialOxidizing AgentProduct
This compoundPotassium Permanganate (KMnO₄)5-Ethylisothiazole-4-carboxylic acid
This compoundJones Reagent (CrO₃, H₂SO₄, acetone)5-Ethylisothiazole-4-carboxylic acid
This compoundTollens' Reagent (Ag(NH₃)₂⁺)5-Ethylisothiazole-4-carboxylic acid

Reduction Reactions to Alcohols and Hydrocarbons

Reduction of the carbaldehyde group offers a route to (5-ethylisothiazol-4-yl)methanol and 4-methyl-5-ethylisothiazole.

The reduction of this compound to the primary alcohol, (5-ethylisothiazol-4-yl)methanol, can be selectively achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation. masterorganicchemistry.comyoutube.com

Desired ProductReducing Agent/Method
(5-ethylisothiazol-4-yl)methanolSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)
4-methyl-5-ethylisothiazoleWolff-Kishner Reduction or Clemmensen Reduction

Electrophilic and Nucleophilic Aromatic Substitution on the Isothiazole Ring System

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, exhibits a unique reactivity profile towards both electrophilic and nucleophilic reagents. rsc.org The presence of the heteroatoms and their relative positions within the ring influence the electron distribution and, consequently, the preferred sites of substitution. rsc.org

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The isothiazole ring is generally considered to be electron-deficient, which can make electrophilic substitution reactions more challenging compared to benzene. However, the outcome is highly dependent on the nature of the substituents already present on the ring. wikipedia.org For this compound, the ethyl group at the C5 position is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the carbaldehyde group at C4 is a deactivating group, directing electrophiles to the meta position. The interplay of these two groups, along with the inherent reactivity of the isothiazole nucleus, dictates the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. nih.gov The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. nih.govthieme-connect.com In the case of this compound, the carbaldehyde group at the C4 position would facilitate nucleophilic attack. Isothiazoles containing chlorine atoms at positions 4 and 5, along with an electron-withdrawing group at position 3, have been shown to readily undergo nucleophilic substitution. thieme-connect.com

Table 1: Predicted Reactivity of this compound in Aromatic Substitution Reactions

Reaction TypePredicted ReactivityInfluencing Factors
Electrophilic Aromatic Substitution Moderate to LowThe activating effect of the C5-ethyl group is counteracted by the deactivating C4-carbaldehyde group and the electron-deficient isothiazole ring.
Nucleophilic Aromatic Substitution Moderate to HighThe electron-withdrawing C4-carbaldehyde group activates the ring towards nucleophilic attack.

Transformations Involving the Ethyl Substituent

The ethyl group at the C5 position of this compound can undergo various chemical transformations, offering a route to further functionalize the molecule without altering the core isothiazole ring. These reactions are characteristic of alkyl side chains on aromatic rings.

Common transformations include:

Oxidation: The ethyl group can be oxidized to an acetyl group or, under stronger conditions, to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Halogenation: Free-radical halogenation can introduce a halogen atom at the benzylic position of the ethyl group. This halogenated intermediate can then be used in a variety of subsequent nucleophilic substitution reactions.

Deprotonation/Alkylation: While less common for a simple ethyl group, if the ring is sufficiently activated, deprotonation at the benzylic position followed by reaction with an electrophile could lead to chain elongation or further functionalization.

Pericyclic Reactions and Rearrangements Involving the Isothiazole Core

The isothiazole ring can participate in various pericyclic reactions and rearrangements, often leading to the formation of other heterocyclic systems. thieme-connect.com For instance, the conversion of isothiazoles into pyrazoles upon treatment with hydrazine (B178648) has been studied, with the outcome dependent on the nature of the substituents on the isothiazole ring. thieme-connect.com When the C3 substituent is a good leaving group, 3-aminopyrazoles are formed. However, if the C3 substituent is not a leaving group, it is retained in the final pyrazole (B372694) product. thieme-connect.com

Another documented rearrangement involves the transformation of 1,2,3-dithiazoles into isothiazole-5-carbonitriles. thieme-connect.com While not a direct rearrangement of a pre-formed isothiazole, it highlights the synthetic pathways that can lead to the isothiazole core through ring transformation reactions. thieme-connect.com

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule like this compound, which possesses multiple reactive sites—the aldehyde, the ethyl group, and the isothiazole ring itself—chemo- and regioselectivity become critical considerations in chemical synthesis. The outcome of a reaction will depend on the specific reagents and conditions employed.

For example, a reducing agent could selectively reduce the aldehyde to an alcohol without affecting the isothiazole ring or the ethyl group. Conversely, a strong oxidizing agent might target the ethyl group or even the sulfur atom in the isothiazole ring. The inherent electronic properties of the isothiazole ring, coupled with the electronic effects of the substituents, will govern the regioselectivity of reactions such as electrophilic or nucleophilic aromatic substitution, as discussed earlier. Careful selection of reaction partners and conditions is paramount to achieving the desired chemical transformation with high selectivity.

Derivatization Strategies and Analogue Synthesis Based on 5 Ethylisothiazole 4 Carbaldehyde

Synthesis of Novel Substituted Isothiazole (B42339) Derivatives

The synthesis of new substituted isothiazoles from 5-ethylisothiazole-4-carbaldehyde allows for the fine-tuning of its chemical properties. These strategies involve modifications at its key functional groups and variations in the substitution pattern of the core isothiazole ring.

Modifications at the Carbaldehyde Position

The aldehyde functionality at the C4 position of the isothiazole ring is a versatile handle for a wide array of chemical transformations. Standard aldehyde reactions can be employed to introduce new functional groups and extend the molecular framework.

Key reactions include:

Knoevenagel Condensation: This reaction involves the condensation of the carbaldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, typically catalyzed by a weak base. This leads to the formation of α,β-unsaturated systems, which are valuable precursors for further synthetic elaborations. For instance, the condensation with 2,4-thiazolidinedione (B21345) can yield 5-arylidene-2,4-thiazolidinedione derivatives. scilit.comrsc.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting the carbaldehyde into an alkene. By reacting this compound with a phosphonium (B103445) ylide, a variety of substituted alkenes can be synthesized. The nature of the ylide determines the stereochemistry of the resulting double bond. researchgate.netrsc.orgrsc.org

Reductive Amination: This two-step process involves the initial formation of an imine by reacting the carbaldehyde with a primary or secondary amine, followed by reduction to the corresponding amine. This allows for the introduction of diverse amino functionalities.

Oxidation and Reduction: The carbaldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of functionalized derivatives.

Table 1: Examples of Reactions at the Carbaldehyde Position of this compound A hypothetical representation of potential products based on common aldehyde reactions.

Reaction TypeReagent(s)Potential Product Structure
Knoevenagel CondensationMalononitrile, piperidine
Wittig ReactionTriphenylphosphine ylide
Reductive AminationPrimary amine, NaBH3CN
OxidationKMnO4
ReductionNaBH4

Elaboration of the Ethyl Group

While less reactive than the carbaldehyde, the ethyl group at the C5 position can also be a site for modification.

Potential transformations include:

Oxidation: Selective oxidation of the ethyl group could potentially yield a hydroxyl or keto functionality, introducing a new point for derivatization.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the ethyl group, which can then be displaced by various nucleophiles.

Substitution Pattern Variations on the Isothiazole Ring

Altering the substituents on the isothiazole ring itself can lead to novel analogues. While direct substitution on a pre-formed this compound ring can be challenging, building the ring from different starting materials allows for greater diversity. General synthetic methods for isothiazoles, such as the reaction of β-ketodithioesters with an ammonia (B1221849) source, can be adapted to produce analogues with different substitution patterns. organic-chemistry.org For instance, starting with different β-ketoesters in the initial ring formation can lead to variations at the C3 position.

Design and Synthesis of Heterocyclic Scaffolds Utilizing this compound as a Building Block

The inherent reactivity of this compound makes it a valuable synthon for the construction of more complex heterocyclic systems.

Fusion to Other Ring Systems

The functional groups of this compound can participate in cyclization reactions to form fused heterocyclic systems.

Synthesis of Isothiazolo[5,4-b]pyridines: The carbaldehyde can undergo condensation with an appropriate amine, followed by cyclization to yield fused pyridine (B92270) rings. The synthesis of isothiazolo[5,4-b]pyridines has been reported through various synthetic strategies, highlighting the utility of isothiazole precursors in constructing such fused systems. researchgate.netrsc.orgrsc.org

Synthesis of Thieno[2,3-d]isothiazoles: The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, a cyanoester, and elemental sulfur, is a powerful tool for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov While not a direct fusion starting from this compound, related isothiazole-4-carbaldehydes have been used to synthesize thieno[2,3-d]thiazoles. capes.gov.br This suggests the potential for similar transformations using this compound to access thieno-fused isothiazole systems.

Table 2: Examples of Fused Heterocyclic Systems Derived from Isothiazole Precursors

Fused SystemGeneral Synthetic ApproachReference
Isothiazolo[5,4-b]pyridineCondensation-cyclization from aminopyridines researchgate.netrsc.orgrsc.org
Thieno[2,3-d]isothiazoleGewald reaction or related cyclizations capes.gov.br

Polymerization and Macromolecular Architectures

The isothiazole moiety can be incorporated into polymeric structures to create materials with specific electronic or optical properties.

Conjugated Polymers: The synthesis of conjugated polymers containing isothiazole or the isomeric thiazole (B1198619) units has been explored for applications in organic electronics. rsc.orgmdpi.com These polymers are often synthesized through cross-coupling reactions, such as Stille coupling, where halogenated isothiazole derivatives are polymerized with organotin reagents. The aldehyde group of this compound could be converted to a halide or other reactive group suitable for polymerization. The presence of the isothiazole ring in the polymer backbone can influence the material's electronic properties and solid-state packing. mdpi.com

Electropolymerization: Thiazole derivatives bearing thiophene (B33073) units have been shown to undergo electropolymerization to form thin films with interesting electrochromic and capacitive properties. researchgate.net It is conceivable that appropriately functionalized derivatives of this compound could also be used as monomers for electropolymerization, leading to novel functional materials.

Exploration of Structure-Reactivity Relationships within this compound Analogues

A critical aspect of drug discovery and materials science is the understanding of how structural modifications to a molecule influence its reactivity and, consequently, its biological activity or material properties. For the analogues of this compound, such relationships would be key to designing novel compounds with desired characteristics.

A systematic study would be required to elucidate these relationships definitively. This would involve the synthesis of a diverse set of analogues and their subsequent evaluation in relevant biological or material science assays. The data from such studies would be invaluable for constructing quantitative structure-activity relationship (QSAR) models, which could then guide the rational design of new, more potent, or functional molecules based on the this compound scaffold.

Unfortunately, without published research on the synthesis and testing of such analogues, a detailed discussion of their structure-reactivity relationships remains speculative. The scientific community has yet to publish dedicated studies that would provide the necessary data for a thorough analysis.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Ethylisothiazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity and spatial relationships of atoms within 5-Ethylisothiazole-4-carbaldehyde can be determined with high confidence.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the ethyl group protons, and the isothiazole (B42339) ring proton. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), with coupling between them. The methylene quartet is expected around δ 2.8-3.2 ppm, influenced by the adjacent aromatic isothiazole ring, while the methyl triplet should appear further upfield, around δ 1.2-1.5 ppm. The lone proton on the isothiazole ring is predicted to be a singlet in the aromatic region, likely around δ 8.5-9.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The aldehydic carbon (C=O) will be the most downfield signal, anticipated in the δ 185-195 ppm range. The carbons of the isothiazole ring are expected to resonate in the aromatic region (δ 120-170 ppm). The carbon of the ethyl group directly attached to the ring (-CH₂) would likely appear around δ 20-30 ppm, with the terminal methyl carbon (-CH₃) resonating at approximately δ 12-16 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.5 - 10.5 (s)185 - 195
Isothiazole H8.5 - 9.0 (s)150 - 170 (C-S), 120 - 140 (C-C)
Ethyl -CH₂-2.8 - 3.2 (q)20 - 30
Ethyl -CH₃1.2 - 1.5 (t)12 - 16

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments from 1D NMR and establish the connectivity between different parts of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The absence of other correlations to the aldehyde and isothiazole ring protons would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. The HSQC spectrum would show a cross-peak connecting the aldehyde proton to the aldehyde carbon, the isothiazole proton to its corresponding ring carbon, and the methylene and methyl protons to their respective carbons in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations, which helps to piece together the entire molecular structure. Key expected HMBC correlations for this compound would include:

The aldehyde proton showing a correlation to the isothiazole ring carbon to which the formyl group is attached.

The methylene protons of the ethyl group correlating with the isothiazole ring carbon to which the ethyl group is attached.

The isothiazole ring proton showing correlations to adjacent ring carbons.

These 2D NMR techniques, used in concert, would provide a definitive and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. With a chemical formula of C₆H₇NOS, the expected exact mass can be calculated. HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The confirmation of the exact mass provides strong evidence for the proposed molecular formula.

Elucidation of Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) typically causes the molecule to fragment in a predictable manner. The analysis of these fragments provides valuable structural information. For this compound, several key fragmentation pathways can be anticipated:

Loss of the formyl radical (-CHO): A common fragmentation for aldehydes is the cleavage of the bond between the carbonyl group and the ring, resulting in a peak at [M-29].

Loss of an ethyl radical (-C₂H₅): Cleavage of the ethyl group from the isothiazole ring would lead to a fragment at [M-29].

Cleavage of the isothiazole ring: The heterocyclic ring itself can undergo fragmentation, leading to characteristic ions corresponding to different portions of the ring. For thiazoles, fragmentation can involve the loss of HCN or acetylene. researchgate.net

Predicted Major Fragments in the Mass Spectrum of this compound

Fragment m/z (Mass-to-Charge Ratio) Identity
M⁺141Molecular Ion
M-29112Loss of -CHO or -C₂H₅
Further FragmentsVariousRing cleavage products

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the stability of the resulting fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands: scielo.org.za

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1680-1710 cm⁻¹.

C-H Stretch (aldehyde): A pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H bond of an aldehyde.

C-H Stretch (aliphatic): Absorptions corresponding to the C-H stretching of the ethyl group would be observed around 2850-2960 cm⁻¹.

C=N and C=C Stretch: Vibrations associated with the isothiazole ring would appear in the 1400-1600 cm⁻¹ region.

C-S Stretch: This bond typically gives rise to a weak absorption in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The isothiazole ring, being aromatic, and the conjugated aldehyde group would be expected to give rise to characteristic UV absorptions. Typically, π → π* and n → π* transitions are observed. For conjugated systems like this compound, absorption maxima are expected in the UV region, likely between 250 and 350 nm, corresponding to the electronic transitions within the conjugated π-system of the molecule. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. researchgate.netbeilstein-journals.org This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is critical for confirming the synthesis of the correct isomer and for understanding the molecule's physical and chemical properties. The process involves growing a single crystal of the compound, which can be a significant experimental challenge. researchgate.net

For isothiazole derivatives, X-ray crystallography has been instrumental in confirming molecular structures. For instance, the structures of various substituted thiazole (B1198619) and thiadiazole derivatives have been elucidated using this technique, providing definitive proof of their regiochemistry and stereochemistry. researchgate.netmdpi.combldpharm.com Although a crystal structure for this compound is not publicly available, the expected data from such an analysis would provide a wealth of structural information.

Illustrative Crystallographic Data for an Isothiazole Derivative:

The following table represents hypothetical crystallographic data for a derivative of isothiazole-4-carbaldehyde, illustrating the type of information obtained from an X-ray diffraction study.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)12.123
c (Å)9.876
α (°)90
β (°)105.34
γ (°)90
Volume (ų)985.2
Z4
Density (calc) (g/cm³)1.425
R-factor (%)4.2

This table is for illustrative purposes and does not represent published data for this compound.

Such data would allow for the precise determination of the planarity of the isothiazole ring, the orientation of the ethyl and carbaldehyde substituents, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for separating it from potential isomers or impurities. The choice between HPLC and GC depends on the volatility and thermal stability of the compound. Given the likely properties of this compound, both techniques could be applicable.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The separation of isomers, which have the same molecular formula but different arrangements of atoms, can be particularly challenging. The choice of column chemistry, mobile phase composition, and temperature are critical parameters to optimize for achieving baseline separation. For example, phenyl-based columns can offer different selectivity for aromatic compounds compared to standard C18 columns due to π-π interactions.

Illustrative HPLC Method Parameters for Purity Analysis:

ParameterIllustrative Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C
Retention Time~ 5.2 min
Purity (by area %)> 98%

This table represents a hypothetical HPLC method and does not correspond to a validated published method for this compound.

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC analysis. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Different stationary phases (e.g., polar or nonpolar) can be used to optimize the separation of isomers.

Illustrative GC Method Parameters for Isomer Separation:

ParameterIllustrative Condition
ColumnDB-5, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min hold), then 10 °C/min to 250 °C (5 min hold)
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
Injection Volume1 µL (split ratio 50:1)
Retention TimeIsomer 1: 12.5 min, Isomer 2: 12.8 min

This table represents a hypothetical GC method and does not correspond to a validated published method for this compound.

The successful application of these chromatographic methods is essential for ensuring the quality control of this compound, confirming its identity, and quantifying its purity by separating it from starting materials, by-products, and isomeric impurities.

Computational and Theoretical Investigations of 5 Ethylisothiazole 4 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic nature and stability of a molecule. For 5-Ethylisothiazole-4-carbaldehyde, these calculations reveal the distribution of electrons and the energy associated with different molecular arrangements.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. researchgate.netresearchgate.net Calculations performed at levels like B3LYP/6-311++G(d,p) can provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the HOMO is expected to be localized primarily on the isothiazole (B42339) ring, particularly on the sulfur and nitrogen atoms, which are the most electron-rich centers. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations, visualizing the charge distribution. rsc.orgrsc.org For this compound, the MEP surface would likely show a negative potential (red/yellow) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the isothiazole ring, indicating their role as hydrogen bond acceptors. A positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton.

Table 1: Predicted Electronic Properties of this compound (Representative Values)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.5 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: These values are representative and based on typical DFT calculations for similar isothiazole derivatives.

Conformational Analysis and Stability Predictions

The presence of the ethyl and carbaldehyde substituents introduces conformational flexibility to the this compound molecule. Conformational analysis, often performed using DFT methods, helps identify the most stable geometric arrangements (conformers) and the energy barriers between them. mdpi.com The rotation around the C-C bond connecting the ethyl group to the isothiazole ring and the C-C bond of the carbaldehyde group are the primary sources of conformational isomerism.

The relative energies of different conformers can be calculated to determine the most stable structure. It is expected that the planar conformation, where the carbaldehyde group is coplanar with the isothiazole ring to maximize conjugation, would be among the most stable. The orientation of the ethyl group will also influence stability due to steric interactions. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

In a solution, the polar carbaldehyde group and the nitrogen atom of the isothiazole ring would be expected to form hydrogen bonds with protic solvents. In non-polar solvents, van der Waals interactions and dipole-dipole interactions would dominate. MD simulations can quantify these interactions and predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common transformations. youtube.com Theoretical modeling can elucidate the step-by-step mechanism of these reactions, including the role of catalysts. The analysis of the transition state structure provides insights into the geometry and electronic properties of the molecule at the peak of the reaction energy profile.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. researchgate.net For this compound, characteristic peaks for the C=O stretch of the aldehyde, C-H stretches of the ethyl group, and ring vibrations of the isothiazole nucleus would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.netyoutube.com The predicted spectrum would likely show absorptions corresponding to π-π* transitions within the conjugated system of the isothiazole ring and the carbaldehyde group.

Table 2: Predicted Spectroscopic Data for this compound (Representative Values)

SpectroscopyParameterPredicted Value
¹H NMRAldehydic Proton (CHO)9.8 - 10.2 ppm
¹³C NMRCarbonyl Carbon (C=O)185 - 190 ppm
IRC=O Stretch1690 - 1710 cm⁻¹
UV-Visλmax280 - 320 nm

Note: These are representative values based on known spectroscopic data for similar compounds.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.govresearchgate.netmdpi.comimist.ma For a series of substituted isothiazole-4-carbaldehydes, a QSRR model could be developed to predict their reactivity in a specific reaction based on calculated molecular descriptors.

These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume), and topological indices. By establishing a mathematical relationship between these descriptors and experimentally determined reaction rates for a training set of molecules, the reactivity of new, untested compounds like this compound can be predicted.

Emerging Research Directions and Future Perspectives for 5 Ethylisothiazole 4 Carbaldehyde Research

Development of Sustainable Synthetic Methodologies

The synthesis of isothiazole (B42339) derivatives has traditionally involved multi-step procedures that may utilize hazardous reagents and solvents. thieme-connect.com A key future direction is the development of green and sustainable synthetic routes to 5-Ethylisothiazole-4-carbaldehyde. Research in this area would likely focus on improving the atom economy, reducing waste, and utilizing environmentally benign reaction conditions.

Promising strategies include one-pot syntheses and solvent-free reactions. For instance, a neat (solvent-free) synthesis of isothiazoles promoted by ammonium (B1175870) thiocyanate (B1210189) has been developed, offering a rapid and eco-friendly route. rsc.org Another approach involves the oxidative cyclization of 3-aminopropenethiones using a supported reagent like chromium trioxide on silica (B1680970) gel, which can be performed efficiently under microwave irradiation, drastically reducing reaction times. thieme-connect.com Adapting such methodologies for the specific synthesis of this compound, perhaps starting from precursors like β-thiocyanatocinnamaldehydes and an ammonium source, could offer significant environmental and economic advantages over classical methods. medwinpublishers.com

Synthetic Aspect Conventional Approach Potential Sustainable Alternative Anticipated Benefits
Solvent Use Often employs polar aprotic solvents like DMF. thieme-connect.comSolvent-free (neat) reaction conditions or use of green solvents (e.g., water, ethanol). thieme-connect.comrsc.orgReduced environmental impact, lower cost, easier product purification.
Reaction Time Can require several hours to days.Microwave-assisted synthesis. thieme-connect.comDrastic reduction in reaction time (minutes vs. hours).
Reagents May involve harsh or toxic reagents.Use of catalysts, supported reagents, and safer starting materials. thieme-connect.comImproved safety profile, reduced hazardous waste.
Process Multi-step synthesis with isolation of intermediates.One-pot or tandem reaction sequences. rsc.orgIncreased efficiency, lower resource consumption.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is dictated by its three key features: the isothiazole ring, the aldehyde functional group, and the ethyl substituent. The isothiazole ring itself is an aromatic system, but its chemistry is distinct from other azoles due to the N-S bond. medwinpublishers.comwikipedia.org The aldehyde group is a versatile handle for a wide array of chemical transformations.

Future research should explore how these functional groups interact and direct the molecule's reactivity. For example, the aldehyde can participate in various condensation reactions, such as Knoevenagel or Wittig reactions, to extend the conjugated system. The C2 position of the isothiazole ring is known to be susceptible to deprotonation by strong bases like organolithium compounds, creating a nucleophilic site for reaction with electrophiles. pharmaguideline.com The ethyl group at C5 could influence the electronic properties and steric hindrance around the ring, potentially modulating the regioselectivity of reactions. Investigating metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) at different positions of the isothiazole ring would be a fruitful area for creating complex molecular architectures. thieme-connect.com

Functional Group Known Reactivity Potential Transformation for this compound Resulting Structure Type
4-Carbaldehyde Condensation, Oxidation, Reduction, Nucleophilic AdditionKnoevenagel condensation with active methylene (B1212753) compounds.Extended π-conjugated systems.
Isothiazole Ring (C2-H) Deprotonation with strong bases. pharmaguideline.comLithiation followed by reaction with an electrophile (e.g., alkyl halide).2-Substituted-5-ethylisothiazole derivatives.
Isothiazole Ring Susceptible to nucleophilic attack (with activating groups). pharmaguideline.comRing-opening reactions under specific nucleophilic conditions.Acyclic compounds with sulfur and nitrogen.
Entire Molecule Ligand formation.Coordination with transition metals via nitrogen and sulfur atoms.Metal-organic complexes.

Integration into Advanced Materials and Supramolecular Chemistry

The unique electronic and structural features of the isothiazole ring make it an attractive component for advanced materials. researchgate.net this compound is a prime candidate for use as a synthon or building block in materials science and supramolecular chemistry.

One major avenue is its incorporation into covalent organic frameworks (COFs). The aldehyde functionality is ideal for forming robust imine linkages through reactions with amine-based monomers. nih.gov Recently, thiazole-linked COFs have been synthesized and shown to have excellent stability and high performance as cathode materials in lithium-sulfur batteries. nih.gov By analogy, a COF constructed from this compound could exhibit tailored porosity, high crystallinity, and redox activity, making it suitable for applications in energy storage, catalysis, or gas separation. Furthermore, the isothiazole moiety can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or discrete coordination polymers with potential catalytic or magnetic properties. thieme-connect.comresearchgate.net

Application as a Probe in Mechanistic Organic Chemistry

Understanding reaction mechanisms is fundamental to controlling chemical processes. Substituted heterocycles like this compound can serve as valuable probes to elucidate complex reaction pathways.

For example, by selectively labeling the molecule with isotopes (e.g., ¹³C at the carbonyl carbon, ¹⁵N in the ring, or deuterium (B1214612) on the ethyl group), researchers can track the fate of specific atoms throughout a reaction using techniques like NMR or mass spectrometry. This could be applied to study the mechanism of isothiazole ring formation or its transformation under various conditions. rsc.org The specific electronic environment created by the ethyl and aldehyde groups can also be used to systematically study structure-reactivity relationships in reactions involving the isothiazole core, providing insights into the electronic demands of transition states.

Synergistic Approaches: Bridging Experimental and Computational Studies

The synergy between experimental synthesis and computational modeling is a powerful tool in modern chemistry. For this compound, computational methods like Density Functional Theory (DFT) can provide deep insights into its properties and reactivity before a single experiment is run.

Future research should leverage this synergy. Computational studies can predict key properties such as molecular geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic signatures (IR, NMR). These calculations can guide synthetic efforts by predicting the most likely sites for electrophilic or nucleophilic attack, thereby informing the design of new reactions. pharmaguideline.com For instance, the transition states of potential reactions can be modeled to predict activation energies and product distributions, which can then be verified experimentally. This integrated approach accelerates the discovery of new transformations and applications for the molecule, saving time and resources while providing a more complete understanding of its chemical behavior.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethylisothiazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , a formylation method applicable to aromatic heterocycles. Optimize conditions by adjusting temperature (typically 0–50°C), solvent (e.g., DMF/POCl₃), and stoichiometric ratios. For similar aldehydes, yields improve with slow addition of reagents and inert atmospheres . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity.

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

  • Methodological Answer :

  • NMR : The aldehyde proton (CHO) typically resonates at δ 9.5–10.5 ppm (¹H NMR), while the carbonyl carbon appears at δ 190–200 ppm (¹³C NMR). Adjacent heteroatoms (e.g., sulfur in isothiazole) deshield these signals slightly .
  • Mass Spectrometry (MS) : Look for the molecular ion peak (M⁺) matching the molecular weight. Fragmentation patterns (e.g., loss of CO from the aldehyde group) aid verification .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the C=O stretch .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential irritancy. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to ECHA guidelines for compound-specific hazards .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for derivatives of this compound be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell lines, assay protocols).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Structural Confirmation : Verify derivative purity and identity via HPLC and X-ray crystallography to rule out impurities as activity modifiers .

Q. What strategies optimize multi-step synthesis of bioactive derivatives, and how is regioselectivity controlled?

  • Methodological Answer :

  • Retrosynthetic Planning : Break the target molecule into precursors (e.g., isothiazole core + ethyl group + aldehyde). Use protecting groups (e.g., SEM for amines) to avoid side reactions.
  • Regioselectivity : Employ directing groups (e.g., nitro or methoxy) on the isothiazole ring to guide functionalization. For example, lithiation at −78°C selectively targets the 4-position .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance efficiency in C-C bond formation .

Q. How do electronic effects of substituents influence the aldehyde’s reactivity in nucleophilic additions?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the aldehyde, accelerating nucleophilic attack.
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict charge distribution and transition states. For example, the isothiazole ring’s electron-deficient nature enhances aldehyde reactivity compared to benzene analogues .

Q. What methodologies are effective for studying molecular interactions between this compound and biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time using immobilized protein targets.
  • Molecular Docking : Use software like AutoDock to simulate binding poses. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

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